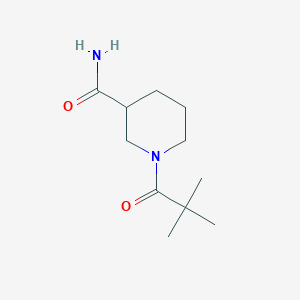

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDUJVVTPFGPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-Activated Amidation

Piperidine-3-carboxylic acid serves as a common precursor. In a method analogous to CN102558030A, the carboxylic acid is first converted to its acid chloride using thionyl chloride or phosphorus pentachloride. Subsequent reaction with aqueous ammonia yields piperidine-3-carboxamide:

$$

\text{Piperidine-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Piperidine-3-carbonyl chloride} + \text{HCl} + \text{SO}2

$$

$$

\text{Piperidine-3-carbonyl chloride} + \text{NH}_3 \rightarrow \text{Piperidine-3-carboxamide} + \text{HCl}

$$

This step typically achieves 80–90% yield under reflux conditions (60–80°C, 3–5 hours).

Pivaloylation at Position 1

The free amine of piperidine-3-carboxamide is acylated with pivaloyl chloride in the presence of a base (e.g., triethylamine or pyridine) to prevent HCl-mediated degradation:

$$

\text{Piperidine-3-carboxamide} + \text{(CH}3\text{)}3\text{CCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

$$

Key parameters:

- Solvent : Dichloromethane or THF.

- Temperature : 0–25°C to minimize racemization.

- Yield : 75–85% after recrystallization.

Protection-Deprotection Strategies for Enhanced Regioselectivity

Boc-Protected Intermediate Synthesis

To avoid competing reactions during acylation, the piperidine nitrogen is temporarily protected. As demonstrated in CN103373953A, tert-butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate:

$$

\text{Piperidine-3-carboxamide} + \text{(Boc)}2\text{O} \rightarrow \text{1-Boc-piperidine-3-carboxamide} + \text{CO}2

$$

Pivaloylation and Deprotection

The Boc-protected intermediate undergoes pivaloylation, followed by acidic deprotection (e.g., HCl in dioxane):

$$

\text{1-Boc-piperidine-3-carboxamide} + \text{(CH}3\text{)}3\text{CCOCl} \rightarrow \text{1-Boc-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide}

$$

$$

\text{1-Boc-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide} \xrightarrow{\text{HCl}} \text{this compound} + \text{CO}2 + \text{(CH}3\text{)}_3\text{CH}

$$

Advantages :

- Suppresses over-acylation by blocking the piperidine nitrogen.

- Yields improve to 88–92% with HPLC purity >99%.

Catalytic Ring-Closing Metathesis (RCM) Approaches

Dipeptide Precursor Strategy

A less conventional route involves constructing the piperidine ring via RCM using Grubbs’ catalyst. For example, a dipeptide derivative containing allyl groups undergoes cyclization:

$$

\text{CH}2=\text{CH}(\text{CH}2)2\text{NHCO(CH}2)2\text{CONH}2 \xrightarrow{\text{Grubbs' Catalyst}} \text{Piperidine-3-carboxamide}

$$

Conditions :

Subsequent pivaloylation follows standard protocols.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Acylation | 75–85 | 95–97 | Simplicity, fewer steps | Over-acylation risk |

| Boc Protection | 88–92 | >99 | High regioselectivity | Additional deprotection step |

| RCM Cyclization | 65–70 | 90–92 | Modular piperidine synthesis | High catalyst cost |

Industrial-Scale Optimization Strategies

Solvent Recycling

Patents emphasize solvent recovery in large-scale production. For example, dichloromethane from acylation steps is distilled and reused, reducing costs by 20–30%.

Catalytic Hydrogenation

Residual metal catalysts (e.g., Pd/C) in protective group removal are efficiently recovered via filtration, ensuring compliance with ICH Q3D guidelines.

Stereochemical Considerations

While this compound lacks chiral centers, enantiomerically pure precursors (e.g., (R)-piperidine-3-carboxylic acid) are accessible via enzymatic resolution. Lipase-mediated kinetic resolution achieves >99% enantiomeric excess (ee) in pilot studies.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the carboxamide and pivaloyl groups under acidic or basic conditions:

Mechanistic Insights :

-

Acidic hydrolysis follows nucleophilic attack by water on the protonated carboxamide carbonyl.

-

Base-mediated pivaloyl cleavage involves hydroxide ion attack on the acyl carbon, favored by the electron-withdrawing nature of the carbonyl group .

Acylation/Deacylation Reactions

The pivaloyl group participates in dynamic acylation processes, critical in catalytic systems:

Implications :

-

The pivaloyl group’s steric bulk slows acetylation kinetics compared to smaller acyl groups .

-

Enzymatic deacylation enables chiral resolution of piperidine derivatives .

Reduction Reactions

The carboxamide group is reducible to corresponding amines under specific conditions:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| LiAlH4 Reduction | LiAlH4, THF, 0°C → 25°C, 4 hr | 1-(2,2-Dimethylpropanoyl)piperidine-3-methylamine | Selective reduction of the amide to amine without affecting the pivaloyl group. |

Limitations :

-

Borane-based reductants (e.g., NaBH4) show <10% conversion due to poor electrophilicity of the carboxamide carbonyl.

Ring-Opening and Functionalization

The piperidine ring undergoes selective modifications:

Stereochemical Considerations :

Catalytic and Biological Interactions

The compound serves as a precursor in organocatalytic systems and exhibits bioactivity:

Scientific Research Applications

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid (QZ-2410)

- Molecular Formula: C₁₁H₁₇NO₃

- Key Differences : Replaces the carboxamide with a carboxylic acid group.

- Properties :

1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid

- Molecular Formula: C₁₁H₁₇NO₃

- Key Differences : Positional isomer with the carboxylic acid at piperidine position 4.

- Properties :

N,N-Dimethylpivalamide (QA-0466)

- Molecular Formula: C₇H₁₅NO

- Key Differences : Simpler structure lacking the piperidine ring.

- Properties: Lower molecular weight (145.20 g/mol) and higher lipophilicity (logP ~1.5).

Functional Group Analysis

Physicochemical and Pharmacokinetic Trends

- Lipophilicity : The carboxamide derivative exhibits higher logP (~1.8) than QZ-2410 (logP ~1.2), favoring membrane permeability.

- Stability : The carboxamide’s resistance to esterase-mediated hydrolysis contrasts with the carboxylic acid’s susceptibility to conjugation or decarboxylation .

- Bioavailability : Carboxamides generally show improved oral absorption due to reduced ionization at physiological pH .

Research Implications

For example:

- Central Nervous System (CNS) Agents : The carboxamide’s neutral charge and steric protection may enhance brain penetration compared to ionized carboxylic acids.

- Enzyme Inhibitors : The piperidine scaffold’s rigidity could optimize binding to proteases or kinases, as seen in related compounds (e.g., ’s pyrido-pyrimidine derivative) .

Biological Activity

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 2,2-dimethylpropanoyl group and a carboxamide functional group. This structure is significant for its interaction with various biological targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. These interactions can modulate biological pathways, influencing processes such as cell signaling and metabolism. For instance, the compound may inhibit certain kinases, leading to altered cellular responses .

Biological Activity Spectrum

Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

- Anticancer Activity : Studies have shown that similar compounds can inhibit the proliferation of cancer cell lines by targeting key signaling pathways .

- Neuroprotective Effects : The compound may influence neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases .

- Antimicrobial Properties : Some derivatives have demonstrated activity against various pathogens, suggesting potential applications in treating infections .

Case Studies and Experimental Data

- Anticancer Activity : In a study involving related piperidine compounds, one derivative exhibited an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating significant anti-proliferative effects . Another study highlighted the ability of piperidine derivatives to induce apoptosis in cancer cells through targeted inhibition of kinases such as VEGFR-2 and ERK-2 .

- Neuroprotective Effects : A computational study predicted that piperidine derivatives could inhibit neurotransmitter uptake, which is promising for treating central nervous system disorders . This suggests that this compound may also have similar neuroprotective properties.

- Antimicrobial Activity : The compound's structural analogs have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) demonstrating potent activity . This supports the potential use of piperidine derivatives in antimicrobial therapies.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via acylation of piperidine-3-carboxamide with 2,2-dimethylpropanoyl chloride under anhydrous conditions. A two-step protocol is recommended: (1) Activation of the carboxamide group using HATU or DCC in DMF, followed by (2) nucleophilic acyl substitution with continuous pH monitoring (pH 8–9) to minimize side reactions. Purity optimization (>95%) requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures . Melting point verification (e.g., 185–186.5°C for structural analogs) and HPLC analysis (C18 column, acetonitrile/water mobile phase) are critical for quality control .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of -/-NMR to confirm the piperidine backbone and substituent positions. Key spectral markers include:

- Piperidine ring protons: δ 3.2–3.8 ppm (multiplet, axial/equatorial H).

- 2,2-Dimethylpropanoyl group: δ 1.2 ppm (singlet, 6H, -C(CH)).

- Carboxamide: δ 7.2–7.5 ppm (broad, NH).

MS-ESI (m/z ~227 [M+H]) and HRMS should match theoretical values (<2 ppm error). Compare with PubChem’s standardized spectral libraries for validation .

Q. What in vitro assays are suitable for preliminary pharmacokinetic profiling?

- Methodological Answer :

- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, analyzed via UV-Vis spectroscopy.

- Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C; monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Plasma protein binding : Equilibrium dialysis using human plasma, quantified by LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent concentration). Mitigation strategies:

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays.

- Impurity profiling : Use HPLC-MS to rule out batch-specific contaminants (e.g., unreacted starting materials, degradation byproducts) .

- Dose-response normalization : Adjust for differences in cell permeability using LogP values (calculated via HPLC retention times) .

Q. What strategies optimize enantiomeric purity for stereospecific applications?

- Methodological Answer : If the compound exhibits chirality (e.g., at the piperidine C3 position):

- Chiral resolution : Use preparative chiral HPLC (Chiralpak AD-H column, hexane/isopropanol).

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acylation.

- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer : Systematically modify substituents and evaluate bioactivity:

- Propanoyl group : Replace 2,2-dimethylpropanoyl with cyclopropanoyl or benzoyl to assess steric/electronic effects.

- Piperidine ring : Introduce methyl groups at C2/C4 or replace with azepane to study ring size impact.

- Carboxamide : Substitute with sulfonamide or urea groups.

Use molecular docking (AutoDock Vina) and MD simulations to correlate structural changes with target binding affinity .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data between synthetic batches?

- Methodological Answer :

- Impurity mapping : Perform LC-MS/MS to identify minor peaks (e.g., diastereomers, oxidation products).

- Variable temperature NMR : Resolve overlapping signals (e.g., rotamers) by acquiring spectra at 25°C and 60°C.

- Cross-validate with IR : Confirm functional groups (amide C=O stretch ~1650 cm) to rule out misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.